4-Chloro-2-[(2-methoxyphenyl)amino]-1,3-thiazole-5-carbaldehyde
Overview
Description
The compound “4-Chloro-2-[(2-methoxyphenyl)amino]-1,3-thiazole-5-carbaldehyde” is a derivative of 2-aminothiazole . The 2-aminothiazole scaffold is a characteristic structure in drug development, associated with several biological activities, including anticancer, antioxidant, antimicrobial, and anti-inflammatory properties .
Synthesis Analysis
The synthesis of 2-aminothiazole derivatives, such as “this compound”, involves reactions with aromatic aldehydes . The literature reports many synthetic pathways of these 2-aminothiazoles associated with four different biological activities (anticancer, antioxidant, antimicrobial, and anti-inflammatory activities) .Molecular Structure Analysis
The molecular weight of “this compound” is 268.72 . The IUPAC name for this compound is 4-chloro-2-(2-methoxyanilino)-1,3-thiazole-5-carbaldehyde . The InChI code is 1S/C11H9ClN2O2S/c1-16-8-5-3-2-4-7 (8)13-11-14-10 (12)9 (6-15)17-11/h2-6H,1H3, (H,13,14) .Chemical Reactions Analysis
The compound “this compound” is likely to participate in reactions similar to other 2-aminothiazole derivatives. For instance, 2-aminothiazoles can react with aromatic aldehydes to afford the corresponding thiazole and thiazoline derivatives .Physical and Chemical Properties Analysis
The compound is a solid at room temperature . It should be stored at 4°C, protected from light, and under nitrogen . The compound is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents .Scientific Research Applications
Synthesis and Characterization
The synthesis of derivatives related to 4-Chloro-2-[(2-methoxyphenyl)amino]-1,3-thiazole-5-carbaldehyde involves complex chemical reactions that result in compounds with potential antimicrobial properties. For example, the synthesis of formazans from a Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole has been reported to exhibit moderate antimicrobial activity against pathogenic bacterial and fungal strains (Sah et al., 2014). This study showcases the complex synthetic routes that lead to the formation of compounds with potential biological applications.
Molecular and Electronic Analysis
The molecular and electronic analysis of derivatives similar to this compound is critical for understanding their properties and potential applications. Research on heterocyclic 3-substituted-4-(3-methyl-2-thienylmethyleneamino)-4,5-dihydro-1H-1,2,4-triazol-5-ones, for instance, involved comparing experimental and theoretical values to understand electronic properties, which are crucial for designing compounds with desired chemical behaviors (Beytur & Avinca, 2021).
Biological Activity
The exploration of the biological activities of compounds related to this compound is a significant area of research. Studies have been conducted on various derivatives to evaluate their antimicrobial properties. For instance, the antibacterial activity of some coumarine derivatives has been investigated, demonstrating moderate to high activity against certain bacterial strains, highlighting the potential for these compounds in developing new antimicrobial agents (Govori et al., 2013).
Antioxidant Applications
Compounds derived from or related to this compound have also been evaluated for their antioxidant properties, particularly in applications such as lubricating oils. A study on the synthesis and evaluation of some new thiazoles as antioxidant additives for Egyptian lubricating oils demonstrated the potential of these compounds in enhancing the performance and lifespan of lubricants (Amer et al., 2011).
Mechanism of Action
While the specific mechanism of action for “4-Chloro-2-[(2-methoxyphenyl)amino]-1,3-thiazole-5-carbaldehyde” is not mentioned in the search results, 2-aminothiazole derivatives are known to exhibit several biological activities, including anticancer, antioxidant, antimicrobial, and anti-inflammatory effects .
Safety and Hazards
Future Directions
The future directions for “4-Chloro-2-[(2-methoxyphenyl)amino]-1,3-thiazole-5-carbaldehyde” and similar compounds could involve further exploration of their biological activities and potential applications in drug development. Given their wide range of biological activities, these compounds have attracted attention among medicinal chemists .
Properties
IUPAC Name |
4-chloro-2-(2-methoxyanilino)-1,3-thiazole-5-carbaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O2S/c1-16-8-5-3-2-4-7(8)13-11-14-10(12)9(6-15)17-11/h2-6H,1H3,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDVNWTFTIIZYPV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC2=NC(=C(S2)C=O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801326334 | |
Record name | 4-chloro-2-(2-methoxyanilino)-1,3-thiazole-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801326334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
12.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24827702 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
851288-50-1 | |
Record name | 4-chloro-2-(2-methoxyanilino)-1,3-thiazole-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801326334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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